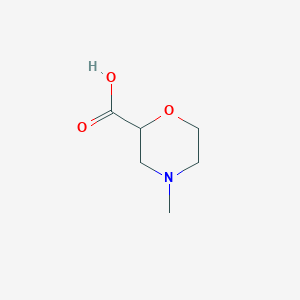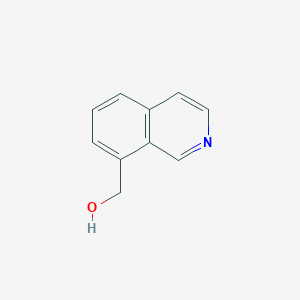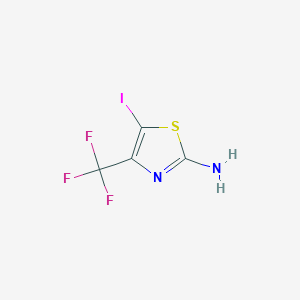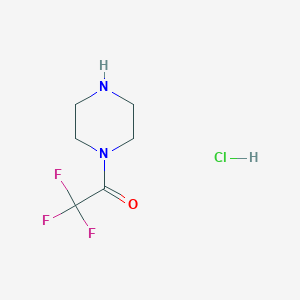
5-(4-氟苯基)吡啶-2-羧酸
描述
5-(4-Fluorophenyl)pyridine-2-carboxylic acid, also known as 5-FPCA, is an organic compound that belongs to the class of pyridine-2-carboxylic acids. It is an important building block in the synthesis of various pharmaceuticals and has been studied extensively for its biological and pharmacological properties.
科学研究应用
Pharmacology
Field
Pharmacology
Application Summary
5-(4-Fluorophenyl)picolinic acid has been investigated for its role in zinc transport and its potential as an anti-infective and immunomodulator. It binds to zinc finger proteins (ZFPs), altering their structure and inhibiting function, which is crucial in viral replication and packaging .
Methods of Application
The compound is used in vitro and in vivo studies to assess its antiviral properties. It is typically administered in controlled dosages to observe its interaction with ZFPs and subsequent effects on viral replication.
Results
Studies have shown that 5-(4-Fluorophenyl)picolinic acid exhibits antiviral activity, particularly in the inhibition of membrane fusion events during viral entry. This suggests its potential use in treating viral infections like herpes and cold sores .
Agriculture
Field
Agriculture
Application Summary
In agriculture, derivatives of picolinic acid, including 5-(4-Fluorophenyl)picolinic acid, are used as synthetic auxin herbicides. They are designed to inhibit the growth of weeds by disrupting their hormonal balance .
Methods of Application
Herbicidal activity is tested by applying the compound to target plants and observing the inhibitory effects on root growth. Dosages and application methods vary depending on the plant species and the desired level of weed control.
Results
The compound has shown potent herbicidal activity, with certain derivatives exhibiting better post-emergence herbicidal activity than commercial herbicides at specific dosages, while also being safe for crops like corn, wheat, and sorghum .
Materials Science
Field
Materials Science
Application Summary
The compound’s properties are leveraged in materials science, particularly in the development of new materials with specific desired characteristics, such as enhanced durability or specialized chemical reactivity .
Methods of Application
5-(4-Fluorophenyl)picolinic acid is used in the synthesis of new materials, often through processes like polymerization or as a catalyst in chemical reactions.
Results
The outcomes in materials science are typically proprietary, but the compound’s influence on the synthesis process and the final material properties are of significant interest.
Chemical Synthesis
Field
Chemical Synthesis
Application Summary
This compound is used in the synthesis of various chemical products, serving as a building block due to its reactive carboxylic acid group and stable aromatic ring .
Methods of Application
It is involved in multi-step synthesis processes, where it undergoes reactions like esterification, amidation, or coupling with other organic molecules.
Results
The compound contributes to the synthesis of complex molecules with high yields and purity, which are then used in further research or product development .
Biochemistry
Field
Biochemistry
Application Summary
In biochemistry, 5-(4-Fluorophenyl)picolinic acid is studied for its interaction with biological molecules and potential therapeutic applications, such as its antiviral properties .
Methods of Application
The compound is applied in biochemical assays to study its interaction with enzymes, receptors, or other cellular components.
Results
Research has indicated that picolinic acid derivatives can act as broad-spectrum inhibitors of enveloped virus entry, showcasing their potential in antiviral therapies .
Environmental Science
Field
Environmental Science
Application Summary
5-(4-Fluorophenyl)picolinic acid is examined for its environmental impact, particularly in relation to its use as a herbicide and its biodegradability .
Methods of Application
Environmental impact assessments involve studying the compound’s breakdown products, persistence in soil and water, and effects on non-target organisms.
Results
Studies focus on the compound’s safety profile in the environment, aiming to ensure that its use as a herbicide does not lead to long-term ecological damage .
These summaries provide a glimpse into the diverse applications of 5-(4-fluorophenyl)picolinic acid across various scientific fields. Each application utilizes the compound’s unique properties to serve specific research or industrial needs. The results from these applications contribute to our understanding of the compound’s potential and limitations.
Coordination Chemistry
Field
Coordination Chemistry
Application Summary
5-(4-Fluorophenyl)picolinic acid is a bidentate chelating agent that forms complexes with various metals, which can be used in catalysis or material synthesis .
Methods of Application
The compound is used to synthesize metal complexes by reacting with metal ions under controlled conditions, often in a solvent medium.
Results
The resulting metal complexes can exhibit unique properties like increased reactivity or stability, making them useful in various chemical processes .
Neuroprotective Research
Field
Neuroprotective Research
Application Summary
Derivatives of picolinic acid, including 5-(4-fluorophenyl)picolinic acid, have been implicated in neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
Methods of Application
The compound is applied in neurological models, both in vitro and in vivo, to study its protective effects on neuronal cells.
Results
Research suggests that picolinic acid derivatives can contribute to neuroprotection, although the exact mechanisms and outcomes are still under investigation .
Nutritional Supplements
Field
Nutritional Supplements
Application Summary
Picolinic acid is known to assist in the absorption of minerals like zinc and chromium in the human body, and its derivatives may also enhance this property .
Methods of Application
The compound is included in dietary supplements and its efficacy is tested through clinical trials and absorption studies.
Results
Studies indicate that picolinic acid derivatives can improve the bioavailability of certain minerals, supporting their use in nutritional supplements .
Analytical Chemistry
Field
Analytical Chemistry
Application Summary
5-(4-Fluorophenyl)picolinic acid can be used as a reagent in analytical chemistry to detect the presence of metal ions or other analytes .
Methods of Application
The compound is used in assays that involve complex formation with analytes, which can then be quantified or identified.
Results
The use of picolinic acid derivatives in analytical assays has shown to be effective for the sensitive detection of various substances .
Environmental Remediation
Field
Environmental Remediation
Application Summary
The chelating properties of 5-(4-fluorophenyl)picolinic acid can be utilized in environmental remediation to remove heavy metals from contaminated sites .
Methods of Application
The compound is applied to contaminated soils or waters, where it binds to heavy metals, facilitating their extraction and recovery.
Results
This application is beneficial in cleaning up polluted environments, although it requires careful management to avoid secondary contamination .
Molecular Biology
Field
Molecular Biology
Application Summary
In molecular biology, 5-(4-fluorophenyl)picolinic acid might be used to study the function of zinc finger proteins and their role in gene expression .
Methods of Application
The compound is used in molecular assays to inhibit or modulate the activity of zinc finger proteins.
Results
Such studies can provide insights into the regulation of gene expression and the potential for targeted therapies .
These applications demonstrate the versatility of 5-(4-fluorophenyl)picolinic acid in various scientific and industrial fields. The compound’s ability to interact with biological systems, metals, and other chemicals makes it a valuable tool in research and development.
Antiviral Research
Field
Antiviral Research
Application Summary
5-(4-fluorophenyl)picolinic acid is studied for its potential as a broad-spectrum antiviral agent. It has shown promise in inhibiting the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Methods of Application
The compound is tested against various viruses in vitro to determine its efficacy in preventing viral entry into host cells.
Results
It has demonstrated antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models, suggesting its potential for therapeutic use .
Oncology
Field
Oncology
Application Summary
In oncology, derivatives of picolinic acid, including 5-(4-fluorophenyl)picolinic acid, are being explored for their potential to inhibit cancer cell growth and induce apoptosis .
Methods of Application
The compound is applied to cancer cell lines to observe its effects on cell viability, proliferation, and death.
Results
Preliminary results indicate that it can reduce the viability of certain cancer cell lines, making it a candidate for further cancer research .
Chemical Engineering
Field
Chemical Engineering
Application Summary
This compound is utilized in chemical engineering processes, such as the design of flow reactors and the optimization of chemical synthesis pathways .
Methods of Application
5-(4-fluorophenyl)picolinic acid is used in process simulations and pilot studies to improve the efficiency of chemical reactions.
Results
The compound’s role in enhancing reaction rates and yields has been noted, contributing to more sustainable and cost-effective chemical production .
Pharmaceutical Development
Field
Pharmaceutical Development
Application Summary
The compound’s chemical structure is leveraged in the development of new pharmaceuticals, particularly in the design of drug molecules with improved pharmacokinetics .
Methods of Application
It is used as a precursor or intermediate in the synthesis of drug candidates, undergoing various chemical transformations.
Results
The development of new drugs using 5-(4-fluorophenyl)picolinic acid has led to compounds with better absorption, distribution, metabolism, and excretion (ADME) profiles .
Catalysis
Field
Catalysis
Application Summary
5-(4-fluorophenyl)picolinic acid is investigated for its catalytic properties in organic reactions, such as cross-coupling and polymerization .
Methods of Application
The compound is used as a catalyst or ligand in various organic transformations to increase reaction efficiency.
Results
Its use in catalysis has shown to enhance reaction selectivity and yield, making it valuable in industrial chemical synthesis .
Environmental Monitoring
Field
Environmental Monitoring
Application Summary
The compound is used in environmental monitoring to detect pollutants and assess the quality of air, water, and soil .
Methods of Application
5-(4-fluorophenyl)picolinic acid is incorporated into sensors and detection systems for its reactivity with environmental contaminants.
Results
The compound has proven effective in the sensitive detection of pollutants, aiding in environmental protection efforts .
属性
IUPAC Name |
5-(4-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDMIKPXCXAARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630802 | |
| Record name | 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
CAS RN |
845826-99-5 | |
| Record name | 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)



![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)




